

Application Notes: BASIC RED 18:1 for Staining Basophilic Structures in Histology

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Compound of Interest

Compound Name: BASIC RED 18:1

Cat. No.: B1172434

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Introduction

Basic Red 18:1 is a cationic monoazo dye that demonstrates a strong affinity for anionic molecules.^[1] In histology, this property makes it a potential candidate for the demonstration of basophilic structures, which are rich in negatively charged molecules such as nucleic acids (DNA and RNA). Basophilic components of the cell, including the nucleus (specifically heterochromatin and the nucleolus) and ribosomes in the cytoplasm, readily bind with basic dyes.^{[2][3][4][5]} Traditionally, hematoxylin is the most common dye used for staining basophilic structures, imparting a blue to purple color.^{[2][3]} **Basic Red 18:1** offers a potential alternative, yielding a red coloration of these components. These application notes provide a summary of the dye's properties and a proposed protocol for its use in histological staining.

Chemical Properties of BASIC RED 18:1

Property	Value	Reference
C.I. Name	BASIC RED 18:1	[6][7]
CAS No.	42373-04-6	[6]
Molecular Formula	C19H17ClN4S	[6]
Molecular Weight	368.98 g/mol	[6]
Color	Red	[6]
Solubility in Water (at 60°C)	30 g/L	[8]
Absorption Maximum (λ_{max})	540–550 nm (in aqueous solution)	[1]

Principle of Staining

The mechanism of staining with **Basic Red 18:1** is based on an electrostatic interaction between the cationic dye and the anionic tissue components. **Basic Red 18:1** possesses a permanent positive charge, which allows it to bind to negatively charged phosphate groups in the nucleic acids of the cell nucleus and ribosomes, as well as sulfate groups in some extracellular materials.[1][2][5] This results in the selective staining of these basophilic structures.

Diagram of the electrostatic attraction between **Basic Red 18:1** and basophilic cellular components.

Proposed Experimental Protocol

This protocol is a general guideline and may require optimization for specific tissue types and fixation methods.

Materials:

- **Basic Red 18:1** dye powder
- Distilled water

- Glacial acetic acid
- Ethanol (100%, 95%, 70%)
- Xylene or a xylene substitute
- Paraffin-embedded tissue sections on slides
- Coplin jars or staining dishes
- Mounting medium and coverslips

Reagent Preparation:

- Stock Staining Solution (1% w/v): Dissolve 1 g of **Basic Red 18:1** in 100 mL of distilled water. Gentle heating may be required to fully dissolve the dye.
- Working Staining Solution (0.1% w/v): Dilute 10 mL of the stock solution with 90 mL of distilled water. Add 1 mL of glacial acetic acid to acidify the solution, which can enhance the staining of nuclei.

Staining Procedure:

Step	Reagent	Time	Purpose
1	Xylene (or substitute)	2 x 5 min	Deparaffinization
2	100% Ethanol	2 x 2 min	Rehydration
3	95% Ethanol	2 min	Rehydration
4	70% Ethanol	2 min	Rehydration
5	Distilled Water	2 min	Rinsing
6	Basic Red 18:1 Working Solution	5-10 min	Staining of basophilic structures
7	Distilled Water	Quick rinse	Removal of excess stain
8	95% Ethanol	2 x 1 min	Dehydration
9	100% Ethanol	2 x 2 min	Dehydration
10	Xylene (or substitute)	2 x 5 min	Clearing
11	Mounting Medium	-	Coverslipping

Expected Results:

- Nuclei: Red
- Ribosome-rich cytoplasm: Lighter red to pink
- Other tissue elements: Unstained or very pale pink

Counterstaining (Optional):

For visualization of acidophilic (eosinophilic) structures, a counterstain such as Eosin Y can be used after the **Basic Red 18:1** staining step. This would result in pink to red cytoplasm and extracellular matrix, providing contrast to the red nuclei.

Workflow diagram for the proposed **Basic Red 18:1** staining protocol.

Notes and Troubleshooting

- **Staining Intensity:** The intensity of the staining can be adjusted by varying the concentration of the working solution and the incubation time.
- **Differentiation:** If the staining is too intense, a brief rinse in acidified alcohol (e.g., 1% HCl in 70% ethanol) can be used to differentiate and remove excess stain. This step should be carefully monitored to avoid complete destaining.
- **Fixation:** The type of fixative used can influence staining results. Formalin-fixed, paraffin-embedded tissues are generally suitable.
- **pH:** The pH of the staining solution can affect the binding of the dye. An acidic pH is generally preferred for enhancing nuclear staining with basic dyes.

Disclaimer: This protocol is a suggested starting point and has not been extensively validated. Researchers should perform their own optimization to achieve the desired staining results for their specific applications.

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